1-Benzyl-5-bromo-1H-1,2,4-triazole
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Overview
Description
1-Benzyl-5-bromo-1H-1,2,4-triazole is a synthetic compound. It is a derivative of the 1,2,4-triazole family, which has been the subject of significant and continuous interest in the field of chemistry due to their importance as structural fragments in biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives generally involves reactions with a variety of nucleophiles . For instance, 4,5-Dibromo-l-methoxymethyl-1H-1,2,3-triazole reacted with butyllithium at position-5, and the resulting lithiated derivatives were quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole .Molecular Structure Analysis
1,2,4-Triazole is a five-membered heterocyclic compound containing two carbon and three nitrogen atoms . It exists as two isomers, 1,2,3-triazoles and 1,2,4-triazoles . The structure of fully substituted triazoles was verified using FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis
1-Benzyl-3,5-dibromo-1H-1,2,4-triazole has been shown to undergo nucleophilic substitution reactions with a variety of nucleophiles . Some of the initially formed substitution products are thermally unstable and undergo unique rearrangements .Scientific Research Applications
Synthesis of Fluoroalkylated Triazoles
One application of 1-Benzyl-5-bromo-1H-1,2,4-triazole involves its use in the synthesis of fluoroalkylated triazoles. Zumbrunn (1998) demonstrated the selective reaction of this compound with cesium fluoride to yield 1-benzyl-3-bromo-5fluoro-1H-[1,2,4]triazole. Subsequent steps, including debenzylation and realkylation, produced 1-alkyl-5-bromo-3-fluoro-1H-[1,2,4]triazoles, which could react with various nucleophiles to create a wide array of 5-substituted 1-alkyl-3-fluoro-1H-[1,2,4]triazoles (Zumbrunn, 1998).
Anticancer Activity
Research into the structural and molecular docking studies of 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, a derivative of this compound, showed anticancer activity. The study provided insights into the electronic and molecular structure, aiming to rationalize the pharmacological activity, supported by molecular docking to the EGFR kinase domain ATP binding site (Kaczor et al., 2013).
Catalytic Oxidation and Transfer Hydrogenation
Half-sandwich Ruthenium(II) complexes of 1-Benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole synthesized using the click reaction were explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes showed efficient catalytic processes, highlighting the utility of triazole-based ligands in transition metal catalysis (Saleem et al., 2013).
Electrophilic Substitution and Molecular Docking Studies
The electrophilic substitution of 1-substituted 4,5-dibromo-1H-1,2,3-triazoles via lithiated triazole intermediates was investigated, showing the versatility of triazole compounds in synthetic chemistry. Additionally, comprehensive quantum mechanical and molecular docking studies on triazole analogues revealed insights into their structural, electronic, and biological properties, emphasizing their potential in drug design and development (Anderson et al., 1986; Al-Otaibi et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-benzyl-5-bromo-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-11-7-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVFJSEBAADRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265489 |
Source
|
Record name | 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352925-80-4 |
Source
|
Record name | 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352925-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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